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Compound of Interest

Compound Name: AChE-IN-15

Cat. No.: B12408525

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
biological evaluation of AChE-IN-15, a potent dual-target inhibitor of Acetylcholinesterase
(AChE) and Monoamine Oxidase B (MAO-B). This compound, identified as Compound 15 in
the primary literature, represents a promising multi-target-directed ligand for the potential
treatment of complex neurodegenerative disorders such as Alzheimer's disease.[1][2]

Core Chemical Identity and Structure

AChE-IN-15, systematically named 7-((4-(difluoromethyl)benzyl)oxy)-2H-chromen-2-one, is a
derivative of the coumarin scaffold.[1][3] The incorporation of a difluoromethyl motif was a key
design element to modulate its inhibitory potency and drug-like properties.[1][2]

Chemical Structure:
(Note: A 2D structural image would typically be inserted here.)

Physicochemical and Biological Properties

Quantitative analysis reveals AChE-IN-15 to be a water-soluble, orally bioavailable, and CNS-
permeant molecule.[1][2] Its key properties are summarized below.

Table 1: Chemical and Physicochemical Properties
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Property Value Source
7-((4-
IUPAC Name (difluoromethyl)benzyl)oxy)-2H  J. Med. Chem. (2022)

-chromen-2-one

Molecular Formula C17H12F203 Calculated
Molecular Weight 302.27 g/mol Calculated
LogD at pH 7.4 Data not available in abstracts

Kinetic Solubility (pH 7.4) Data not available in abstracts

PAMPA-BBB Permeability CNS-permeant [1112]

Table 2: Biological Activity

Target Enzyme ICso0 Value Selectivity Source
Human AChE 550 nM - [1][2]
>1200-fold (over
Human MAO-B 8.2nM [1][2]
MAO-A)
Human MAO-A >10,000 nM - J. Med. Chem. (2022)

Signaling Pathways and Mechanism of Action

AChE-IN-15 is designed as a multi-target-directed ligand to simultaneously address two key
pathological pathways implicated in Alzheimer's disease: the cholinergic deficit and oxidative
stress.

e Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the
breakdown of the neurotransmitter acetylcholine, the compound increases acetylcholine
levels in the synaptic cleft. This is intended to ameliorate the cognitive and memory deficits
associated with the loss of cholinergic neurons.

¢ Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a mitochondrial enzyme that
metabolizes dopamine and other amines, producing reactive oxygen species (ROS) as
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byproducts. Elevated MAO-B activity in the aging brain contributes to oxidative stress and
neurodegeneration. Inhibition of MAO-B by AChE-IN-15 is expected to reduce this oxidative
burden and provide neuroprotective effects.
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Click to download full resolution via product page

Experimental Protocols

The following are detailed methodologies for the synthesis and key biological assays
performed on AChE-IN-15, as described in the primary literature.

Synthesis Protocol

The synthesis of 7-((4-(difluoromethyl)benzyl)oxy)-2H-chromen-2-one (Compound 15) is
achieved via a nucleophilic substitution reaction.

Materials:
e 7-hydroxy-2H-chromen-2-one

e 4-(Difluoromethyl)-1-(bromomethyl)benzene
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e Potassium carbonate (K2COs)

e N,N-Dimethylformamide (DMF), anhydrous

Procedure:

o A mixture of 7-hydroxy-2H-chromen-2-one (1.0 equivalent) and potassium carbonate (2.0
equivalents) is stirred in anhydrous DMF at room temperature.

o 4-(Difluoromethyl)-1-(bromomethyl)benzene (1.1 equivalents) is added to the suspension.

e The reaction mixture is stirred at room temperature for 12-18 hours, with progress monitored
by Thin Layer Chromatography (TLC).

e Upon completion, the reaction mixture is poured into ice-water.

e The resulting precipitate is collected by filtration, washed thoroughly with water, and dried
under vacuum.

e The crude product is purified by column chromatography on silica gel to yield the final
compound.
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Start Materials:
7-hydroxy-2H-chromen-2-one
4-(bromomethyl)benzene derivative

Dissolve reactants in DMF
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Human AChE Inhibition Assay

The inhibitory activity against human acetylcholinesterase was determined using a modified

Ellman's spectrophotometric method.

Materials:

Human recombinant AChE

Acetylthiocholine iodide (ATCI), substrate
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
Phosphate buffer (pH 8.0)

AChE-IN-15 (test compound)

96-well microplate

Spectrophotometric plate reader

Procedure:

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
Prepare serial dilutions of AChE-IN-15 in an appropriate solvent (e.g., DMSO) and then
dilute in buffer.

Assay Mixture: In a 96-well plate, add 25 pL of DTNB solution, 50 pL of the test compound
solution at various concentrations, and 25 pL of the AChE enzyme solution. A control well
should contain buffer instead of the test compound.

Pre-incubation: The plate is incubated for 15 minutes at 37°C.

Reaction Initiation: The enzymatic reaction is initiated by adding 50 pL of the ATCI substrate
solution to each well.

Measurement: The absorbance is measured immediately and kinetically at 412 nm for 5-10
minutes using a plate reader. The rate of the reaction is determined.
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o Calculation: The percentage of inhibition is calculated using the formula: % Inhibition =
[(Rate of Control - Rate of Sample) / Rate of Control] x 100

e |Cso Determination: The ICso value (the concentration of inhibitor that causes 50% inhibition)
is determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

Human MAO-B Inhibition Assay

The inhibitory activity against human monoamine oxidase B was determined using a
fluorometric assay.

Materials:

e Human recombinant MAO-B

* Amplex® Red reagent

e Horseradish peroxidase (HRP)

e p-Tyramine hydrochloride (substrate)
e Phosphate buffer (pH 7.4)

e AChE-IN-15 (test compound)

e 96-well black microplate

o Fluorometric plate reader
Procedure:

e Reagent Preparation: Prepare solutions of MAO-B, Amplex Red, HRP, and p-tyramine in
phosphate buffer. Prepare serial dilutions of AChE-IN-15.

o Assay Mixture: In a 96-well black plate, add the test compound at various concentrations, the
MAO-B enzyme, HRP, and Amplex Red reagent.

e Pre-incubation: The plate is incubated for 15 minutes at 37°C in the dark.
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e Reaction Initiation: The reaction is initiated by adding the p-tyramine substrate solution to
each well.

o Measurement: The plate is incubated for an additional 20-30 minutes at 37°C in the dark.
The fluorescence is then measured using a plate reader with excitation at 530-560 nm and
emission at ~590 nm.

o Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the
sample wells to control wells (no inhibitor).

e |ICso Determination: The ICso value is determined by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration.

Disclaimer: This document is intended for research and informational purposes only. The
experimental protocols are summaries and should be supplemented with the full details
provided in the original publication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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